molecular formula C15H17NO5 B114470 Obscurolide A1 CAS No. 144397-99-9

Obscurolide A1

Cat. No.: B114470
CAS No.: 144397-99-9
M. Wt: 291.30 g/mol
InChI Key: IZSWILLJDXDGDJ-UHFFFAOYSA-N
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Description

Obscurolide A1 is a natural product belonging to a class of biologically active compounds known as butyrolactones. It was first isolated from the bamboo species Claiescina obscura. This compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Obscurolide A1 interacts with phosphodiesterase (PDE), acting as an inhibitor . The nature of this interaction is inhibitory, with this compound reducing the activity of PDE.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase (PDE) . By inhibiting PDE, this compound may influence various cellular processes, including changes in gene expression.

Metabolic Pathways

This compound is involved in the phosphodiesterase (PDE) pathway due to its role as a PDE inhibitor . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Obscurolide A1 is relatively complex and typically involves extraction from natural sources. The process includes several steps such as extraction, purification, and structural identification. The compound can be isolated from the culture of Streptomyces viridochromogenes .

Industrial Production Methods: Most of the available this compound is obtained through natural extraction methods .

Chemical Reactions Analysis

Types of Reactions: Obscurolide A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

Obscurolide A1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Obscurolide A1 stands out due to its potent phosphodiesterase inhibitory activity and its broad spectrum of biological activities. Its unique structure and the presence of specific functional groups contribute to its distinct reactivity and biological effects .

Properties

IUPAC Name

4-[[2-(3-hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWILLJDXDGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347646
Record name Obscurolide A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144397-99-9
Record name Obscurolide A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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